molecular formula C8H11N3O B13645797 6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one

6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one

カタログ番号: B13645797
分子量: 165.19 g/mol
InChIキー: SRKTYRRCSOKFNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a pyrrolidine ring substituted at the 6-position of the pyridazinone scaffold. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including cardiotonic, analgesic, and antimicrobial properties . The pyrrolidine substituent introduces a nitrogen-containing saturated ring, which may enhance solubility and influence binding affinity in biological systems.

特性

分子式

C8H11N3O

分子量

165.19 g/mol

IUPAC名

3-pyrrolidin-3-yl-1H-pyridazin-6-one

InChI

InChI=1S/C8H11N3O/c12-8-2-1-7(10-11-8)6-3-4-9-5-6/h1-2,6,9H,3-5H2,(H,11,12)

InChIキー

SRKTYRRCSOKFNG-UHFFFAOYSA-N

正規SMILES

C1CNCC1C2=NNC(=O)C=C2

製品の起源

United States

準備方法

The synthesis of 6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one involves constructing the pyridazinone ring system followed by introduction or elaboration of the pyrrolidin-3-yl substituent. The key synthetic challenges include efficient ring closure, regioselective substitution, and maintaining the integrity of sensitive functional groups.

Two main synthetic routes are prominent in the literature:

  • Route A: Cyclization of hydrazone intermediates with active methylene compounds to form the pyridazinone core, followed by functionalization to introduce the pyrrolidinyl group.
  • Route B: Multi-step transformations starting from substituted pyridines or pyridazinones, involving amination, condensation, and reductive steps to install the pyrrolidin-3-yl moiety.

Detailed Preparation Methods

Synthesis via Hydrazone Condensation and Cyclization (Pyridazinone Core Formation)

Based on the methodology described by El-Emary et al. (2014), a general and efficient route to pyridazin-3-one derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride medium. This method yields pyridazin-3-one derivatives with excellent purity and yield, which can serve as precursors for this compound analogs.

Procedure Summary:
  • Reagents: 3-oxo-2-arylhydrazonopropanals (5 mmol), active methylene compound such as cyanoacetic acid or p-nitrophenylacetic acid (5 mmol), acetic anhydride (10 mL).
  • Conditions: Stirring at reflux temperature (~140 °C) for 1 hour.
  • Workup: Cooling to room temperature, filtration of precipitated product, washing with ethanol, recrystallization.
  • Outcome: Pyridazin-3-one derivatives isolated in high yields (e.g., 82%) as yellow crystals.

This method relies on a condensation to form an alkylidene intermediate followed by intramolecular cyclization with elimination of water molecules, promoted by the acetic anhydride environment.

Step Reagents/Conditions Purpose Yield (%) Notes
1 3-oxo-2-arylhydrazonopropanal + active methylene compound in acetic anhydride, reflux 1 h Formation of alkylidene intermediate and cyclization to pyridazin-3-one 80-85 High purity, no side products observed

Table 1: Key step in pyridazinone core synthesis via hydrazone condensation

Palladium-Catalyzed Cross-Coupling for Advanced Functionalization

For further elaboration, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling can be employed to attach aryl or heteroaryl groups to the pyridazinone core or the pyrrolidinyl substituent.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Hydrazone condensation in acetic anhydride 3-oxo-2-arylhydrazonopropanals + active methylene compounds, reflux High yield, straightforward, scalable Limited to pyridazinone core formation
Reductive amination and cyclization Keto-pyridazinone + pyrrolidine + BH3·Me2S, THF, 0–60 °C Direct installation of pyrrolidinyl group Requires sensitive reducing agents
Pd-catalyzed cross-coupling Aryl halides, Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C Versatile functionalization, diverse substituents Requires expensive catalysts, inert atmosphere

Table 2: Comparative summary of preparation methods for this compound and derivatives

Research Findings and Optimization Notes

  • The hydrazone condensation method reliably produces the pyridazinone core with minimal side reactions, making it a preferred first step.
  • The reductive amination step requires careful control of temperature and stoichiometry to avoid over-reduction or side reactions.
  • Palladium-catalyzed methods are effective for late-stage functionalization but involve cost and handling considerations.
  • Purification typically involves silica gel chromatography or preparative HPLC to achieve high purity.
  • Yields across steps range from moderate (50%) to high (80-85%), depending on substrate and conditions.
  • The absence of ammonium acetate in the hydrazone condensation prevents formation of unwanted 5-arylazopyridines, improving selectivity.

化学反応の分析

Types of Reactions

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

科学的研究の応用

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

作用機序

The mechanism of action of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and inhibitor structure .

類似化合物との比較

Comparison with Similar Pyridazinone Derivatives

Pyridazinone derivatives are structurally diverse, with variations in substituents significantly affecting their physicochemical properties and bioactivities. Below is a detailed comparison of 6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one with structurally related compounds, categorized by substituent type:

6-Phenyl-substituted Pyridazinones

  • Example Compounds : 6-Phenyl-pyridazin-3(2H)-one , 6-Phenyl-4-substituted benzylidene derivatives .
  • Synthesis : Conventional methods (e.g., cyclization with hydrazine hydrate) .
  • Properties and Activities: Solubility: Solubility in pharmaceutical solvents (e.g., ethanol, PEG-400) has been systematically studied, showing temperature-dependent increases . Biological Activity: 6-Phenyl-4-benzylidene derivatives exhibit moderate analgesic activity (p < 0.001 in hot-plate tests) but are less potent than aspirin . Structural Insights: X-ray crystallography confirms planar pyridazinone rings, with substituents influencing crystal packing .

Triazine-substituted Pyridazinones

  • Example Compounds: 6-((4-(Butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one derivatives .
  • Synthesis : Ultrasound-assisted green synthesis, offering high yields (70–85%) and reduced reaction times compared to traditional methods .
  • Advantages : Scalable production using industrial ultrasonic reactors, aligning with eco-friendly principles .

Thiazepine- and Benzodiazepine-fused Pyridazinones

  • Example Compounds : 6-(3-((2Z,4E)-2-Phenylbenzo[b][1,4]thiazepin-4-yl)pyridazin-3(2H)-one .
  • Synthesis: Condensation reactions with 2-aminobenzenethiol .
  • Biological Activity: Notable antimicrobial activity against bacteria and fungi, comparable to penicillin for derivatives with 4th-position substituents on the benzodiazepine system .

Halogenated and Alkyl-substituted Pyridazinones

  • Example Compounds : 5-Chloro-6-phenylpyridazin-3(2H)-one , 6-Chloro-4-methylpyridazin-3(2H)-one .
  • Applications : Intermediate for cardiotonic agents or pesticidal/herbicidal activities .
  • Synthesis : Halogenation or alkylation via reactions with halides or methyl groups under mild conditions .

Cyclopropyl-substituted Pyridazinones

  • Example Compound : 6-Cyclopropyl-2,3-dihydropyridazin-3-one .
  • Synthesis: Not detailed in evidence but likely involves cyclopropane ring formation.
  • Utility : Explored as pharmaceutical intermediates, though biological data are lacking .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Answer: The compound is synthesized via multi-step reactions, typically starting with pyridazinone cores and introducing substituents through nucleophilic substitution or coupling reactions. For example, pyrrolidine rings can be attached using Buchwald-Hartwig amination or reductive amination. Key steps include:

  • Precursor functionalization: Activation of the pyridazinone ring at the 6-position using halogenation (e.g., bromine in acetic acid) .
  • Substituent coupling: Reaction with pyrrolidine derivatives under catalytic conditions (e.g., Pd catalysts for C–N bond formation) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
    • Optimization: Adjusting temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) improves yields .

Q. How is the structural integrity of this compound validated experimentally?

  • Answer: Spectroscopic techniques are critical:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm; pyridazinone carbonyl at ~165 ppm) .
  • FTIR: Stretching vibrations for C=O (1660–1680 cm⁻¹) and N–H (3300–3500 cm⁻¹) .
  • Mass spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 220.12) .
    • X-ray crystallography may resolve bond lengths/angles (e.g., N1–N2 distance ~1.34 Å) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Answer:

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to the pyrrolidine’s basicity; low in water (logP ~1.8) .
  • Stability: Sensitive to light and moisture; store at –20°C under inert gas. Degradation products include oxidized pyrrolidine derivatives .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism?

  • Answer:

  • Enzyme inhibition: Pyridazinones often target enzymes like phosphodiesterases (PDEs) or fatty acid-binding proteins (FABP4). Assays include:
  • Fluorescence polarization: Measure FABP4 binding affinity (IC50 values <10 µM) .
  • Kinetic studies: Monitor PDE activity via cAMP/cGMP hydrolysis (e.g., colorimetric Malachite Green assay) .
  • Computational modeling: Molecular docking (AutoDock Vina) predicts binding poses in PDE4B active sites (ΔG < –8 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activities of pyridazinone derivatives?

  • Answer: Discrepancies arise from substituent effects (e.g., electron-withdrawing groups enhance PDE inhibition). Mitigation approaches:

  • SAR studies: Systematic variation of substituents (e.g., pyrrolidine vs. piperidine) to isolate activity trends .
  • Meta-analysis: Compare IC50 values across studies using standardized assays (e.g., same cell lines, ATP concentrations) .
  • Crystallography: Resolve target-bound structures to identify critical interactions (e.g., hydrogen bonds with Glu406 in FABP4) .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

  • Answer:

  • Solvent selection: Replace DMF with cyclopentyl methyl ether (CPME) or ethanol .
  • Catalysis: Use recyclable Pd nanoparticles or enzyme-mediated coupling .
  • Energy efficiency: Ultrasound-assisted synthesis reduces reaction time (30 mins vs. 6 hrs) and improves yields by 15–20% .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。